A Technical Guide to the Synthesis and Characterization of 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
A Technical Guide to the Synthesis and Characterization of 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the synthesis and characterization of 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid, a heterocyclic compound with applications in medicinal chemistry and materials science.[1][2] This guide details the synthetic protocol, including a step-by-step experimental procedure, and outlines the analytical methods used for its structural elucidation and purity assessment. All quantitative data are presented in standardized tables, and key processes are visualized using logical diagrams to ensure clarity and reproducibility for researchers in the field.
Introduction
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid, with CAS number 60875-16-3, is a pyrazolinone derivative.[3][4][5] The pyrazolinone core is a privileged scaffold in drug discovery, known for a wide range of biological activities. This compound, specifically, has been investigated for its potential to modulate p300/CBP activity, indicating its relevance in epigenetic and cancer research.[1][] Its structure, featuring a carboxylic acid group, also makes it a versatile building block for the synthesis of more complex molecules, such as polymers and targeted therapeutic agents. This guide serves as a practical resource for the laboratory-scale preparation and rigorous characterization of this valuable compound.
Synthesis
The synthesis of 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid is typically achieved through a classical condensation reaction. The most common and efficient route involves the cyclocondensation of 4-hydrazinobenzoic acid with ethyl acetoacetate.[7] The reaction proceeds by the initial formation of a hydrazone, which then undergoes intramolecular cyclization to form the stable five-membered pyrazolinone ring. Acetic acid is often used as a solvent and catalyst for this transformation.
Reaction Scheme
The overall chemical transformation is depicted below:
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Reactants: 4-hydrazinobenzoic acid hydrochloride and Ethyl acetoacetate
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Product: 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
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Byproducts: Ethanol and Water
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process, from combining the reactants to isolating the final product.
Caption: A flowchart of the key stages in the synthesis of the target compound.
Experimental Protocols
Synthesis of 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
This protocol is adapted from standard procedures for pyrazolinone synthesis.
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 4-hydrazinobenzoic acid hydrochloride (1.0 eq) in glacial acetic acid.
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Addition: Add ethyl acetoacetate (1.1 eq) to the suspension.
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker of ice-water.
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Precipitation: A solid precipitate will form. Stir the mixture for 15-20 minutes to ensure complete precipitation.
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Filtration: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water to remove any residual acetic acid and unreacted starting materials.
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Drying: Dry the collected solid in a vacuum oven at 60-70 °C to a constant weight. The resulting product is typically a cream to light orange-brown fine powder.[1]
Characterization Methods
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Melting Point: Determined using a standard melting point apparatus.
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Infrared (IR) Spectroscopy: Recorded on an FT-IR spectrometer using KBr pellets.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using DMSO-d₆ as the solvent.[8][9]
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Mass Spectrometry (MS): ESI-MS analysis is performed to confirm the molecular weight of the compound.
Data Presentation
The following tables summarize the key quantitative data for 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [3][5] |
| Molecular Weight | 218.21 g/mol | [4][5] |
| Appearance | Cream to light orange-brown powder | [1] |
| Melting Point | 285 °C (dec.) | [4][5] |
| CAS Number | 60875-16-3 | [3][5] |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~12.9 (s, 1H, -COOH), ~8.0 (d, 2H, Ar-H), ~7.9 (d, 2H, Ar-H), ~5.5 (s, 1H, CH), ~3.4 (s, 2H, CH₂), ~2.1 (s, 3H, CH₃). Note: Exact shifts may vary slightly. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~171.0 (C=O, pyrazolinone), ~167.0 (-COOH), ~142.0 (Ar-C), ~131.0 (Ar-C), ~129.0 (Ar-CH), ~118.0 (Ar-CH), ~155.0 (C=N), ~42.0 (CH₂), ~16.0 (CH₃). Note: Exact shifts may vary slightly. |
| IR (KBr, cm⁻¹) | ~3400-2500 (O-H stretch, broad), ~1700 (C=O, acid), ~1650 (C=O, amide), ~1600 (C=N), ~1500 (C=C, aromatic). |
| Mass Spec (ESI-MS) | m/z: 219.07 [M+H]⁺, 217.06 [M-H]⁻.[3] |
Note: NMR and IR data are representative and based on typical values for the functional groups present in the molecule. Actual experimental values should be obtained for confirmation.
Logical Relationship Diagram
This diagram outlines the relationship between the experimental procedures and the resulting characterization data, demonstrating how each step contributes to the final confirmation of the compound's identity and purity.
Caption: Relationship between synthesis, purification, and analytical validation.
References
- 1. 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid | 60875-16-3 [chemicalbook.com]
- 2. 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid | 60875-16-3 | FM44543 [biosynth.com]
- 3. 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid | C11H10N2O3 | CID 109029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid , ≥98% , 60875-16-3 - CookeChem [cookechem.com]
- 5. 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid = 98 60875-16-3 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
